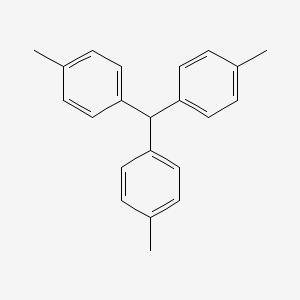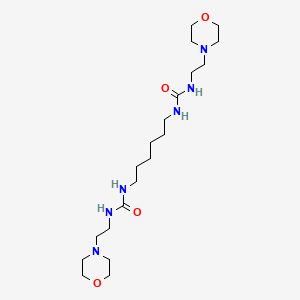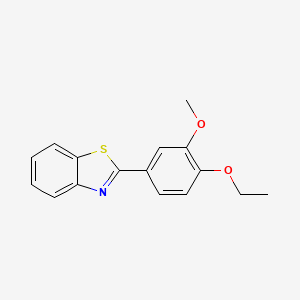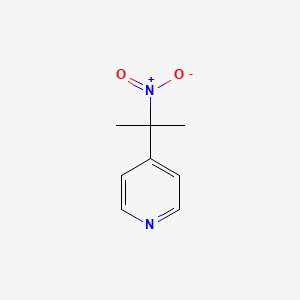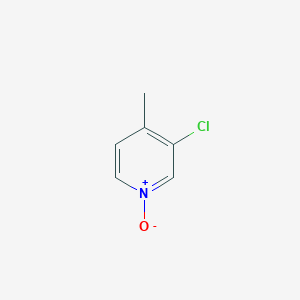
6,6-Dimethyl-8-nonene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6,6-Dimetil-8-noneno-2,5-diona es un compuesto orgánico con la fórmula molecular C11H18O2. Se caracteriza por la presencia de un esqueleto noneno con dos grupos metilo en la posición 6 y dos grupos cetona en las posiciones 2 y 5. Este compuesto es de interés en varios campos de investigación científica debido a su estructura química única y su reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6,6-Dimetil-8-noneno-2,5-diona se puede lograr a través de varias rutas sintéticas. Un método común implica la condensación aldólica de 6,6-dimetil-2,5-heptanodiona con acetaldehído en condiciones básicas. La reacción típicamente requiere una base fuerte como el hidróxido de sodio y se lleva a cabo a temperaturas elevadas para facilitar la formación de la estructura noneno.
Métodos de producción industrial
La producción industrial de 6,6-Dimetil-8-noneno-2,5-diona puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden aumentar el rendimiento y la pureza del compuesto. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
La 6,6-Dimetil-8-noneno-2,5-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos cetona en alcoholes.
Sustitución: El doble enlace noneno permite reacciones de adición electrófila, lo que lleva a productos sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de adición electrófila pueden involucrar reactivos como haluros de hidrógeno (HX) o halógenos (X2).
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o dicetonas.
Reducción: Formación de dioles o alcoholes.
Sustitución: Formación de nonenos halogenados u otros sustituidos.
Aplicaciones Científicas De Investigación
La 6,6-Dimetil-8-noneno-2,5-diona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica y como un reactivo en varias reacciones químicas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción de la 6,6-Dimetil-8-noneno-2,5-diona implica su interacción con objetivos moleculares a través de sus grupos reactivos cetona y noneno. Estas interacciones pueden conducir a la formación de enlaces covalentes con nucleófilos, lo que da como resultado varias transformaciones químicas. Las vías involucradas pueden incluir adición nucleófila, sustitución electrófila y reacciones redox.
Comparación Con Compuestos Similares
Compuestos similares
- 6,6-Dimetil-5,7-dioxaspiro[2.5]octano-4,8-diona
- 3,5-Dimetil-dihidro-pirano-2,6-diona
- 8-Dodecilsulfanil-3,7-dimetil-3,7-dihidro-purina-2,6-diona
Unicidad
La 6,6-Dimetil-8-noneno-2,5-diona es única debido a su disposición específica de grupos metilo y cetona en un esqueleto noneno.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
6,6-dimethylnon-8-ene-2,5-dione |
InChI |
InChI=1S/C11H18O2/c1-5-8-11(3,4)10(13)7-6-9(2)12/h5H,1,6-8H2,2-4H3 |
Clave InChI |
OPDNONBPNDJXRB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(=O)C(C)(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



